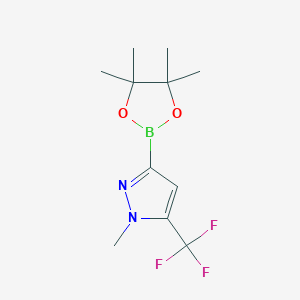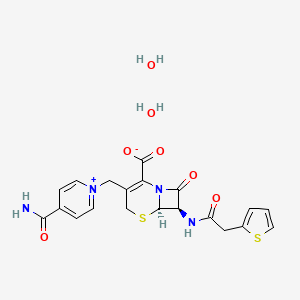
Cefalonium Dihydrate
Übersicht
Beschreibung
Cefalonium Dihydrate is a first-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . It is commonly used in veterinary medicine, particularly for the treatment of bovine mastitis during the dry period . The compound works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cefalonium Dihydrate involves the acylation of 7-aminocephalosporanic acid with 2-thienylacetyl chloride . The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the intermediate and final products .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product . The compound is then crystallized and purified to obtain the dihydrate form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cefaloniumdihydrat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Hydrolyse: Der β-Lactamring von Cefaloniumdihydrat ist anfällig für Hydrolyse, was zur Bildung inaktiver Produkte führt.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: Substitutionsreaktionen können an der Thienylacetylgruppe auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse des β-Lactamrings katalysieren.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid können verwendet werden.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Hydrolyseprodukte: Inaktive Abbauprodukte.
Oxidationsprodukte: Oxidierte Derivate der Thienylacetylgruppe.
Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Cefaloniumdihydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht auf seine antibakteriellen Eigenschaften und Resistenzmechanismen.
Medizin: In der Veterinärmedizin zur Behandlung von Kuhmastitis eingesetzt.
Industrie: Bei der Entwicklung neuer Cephalosporinderivate mit verbesserter Wirksamkeit und Stabilität eingesetzt.
5. Wirkmechanismus
Cefaloniumdihydrat übt seine antibakterielle Wirkung aus, indem es die Synthese bakterieller Zellwände hemmt . Es bindet an Penicillin-bindende Proteine, die für die Vernetzung von Peptidoglykanketten essentiell sind . Diese Hemmung führt zur Schwächung der Zellwand und schließlich zur Zelllyse . Die Verbindung ist besonders wirksam gegen Staphylococcus aureus und andere grampositive Bakterien .
Ähnliche Verbindungen:
Cefazolin: Ein weiteres Cephalosporin der ersten Generation mit ähnlicher antibakterieller Aktivität.
Cephalexin: Ein Cephalosporin der ersten Generation, das für ähnliche Indikationen verwendet wird.
Cefapirin: In der Veterinärmedizin zur Behandlung von Mastitis eingesetzt.
Einzigartigkeit von Cefaloniumdihydrat: Cefaloniumdihydrat ist einzigartig in seiner spezifischen Verwendung für die intramammäre Behandlung von Kuhmastitis während der Trockenzeit . Seine Formulierung als Dihydrat erhöht seine Stabilität und Wirksamkeit in dieser Anwendung .
Wirkmechanismus
Cefalonium Dihydrate exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls . It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains . This inhibition leads to the weakening of the cell wall and eventual cell lysis . The compound is particularly effective against Staphylococcus aureus and other Gram-positive bacteria .
Vergleich Mit ähnlichen Verbindungen
Cefazolin: Another first-generation cephalosporin with similar antibacterial activity.
Cephalexin: A first-generation cephalosporin used for similar indications.
Cefapirin: Used in veterinary medicine for the treatment of mastitis.
Uniqueness of Cefalonium Dihydrate: this compound is unique in its specific use for intramammary treatment of bovine mastitis during the dry period . Its formulation as a dihydrate enhances its stability and efficacy in this application .
Eigenschaften
IUPAC Name |
(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2.2H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;;/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29);2*1H2/t15-,19-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKBYXGLUCGDRX-LEVQAPRMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385046-35-4 | |
| Record name | Cefalonium dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385046354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFALONIUM DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMV4EAL4T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


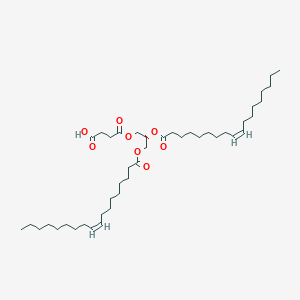


![(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B6594737.png)
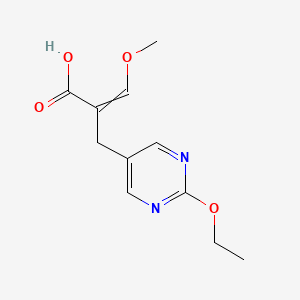
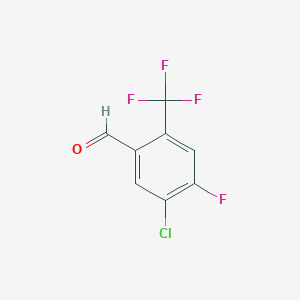
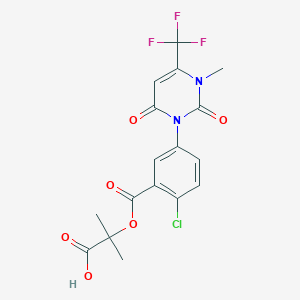
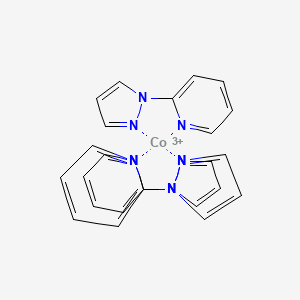
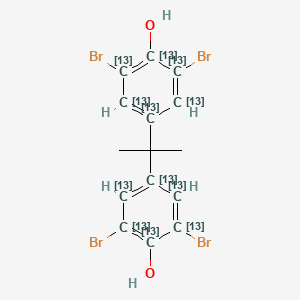

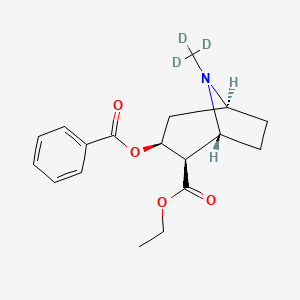
![(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3]](/img/structure/B6594795.png)
![2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile](/img/structure/B6594802.png)
